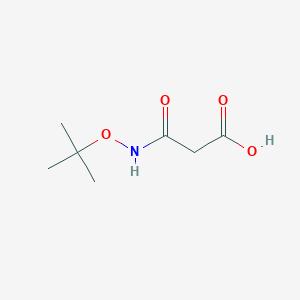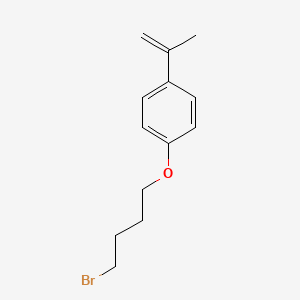![molecular formula C11H16O2 B12577356 7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane CAS No. 195063-40-2](/img/structure/B12577356.png)
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound falls under the category of bicyclo[2.2.1]heptanes, which are known for their diverse chemical reactivity and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Common catalysts used in this process include platinum (II) and gold (I) compounds . The reaction conditions often require precise temperature control and the presence of specific ligands to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloisomerization reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle the exothermic nature of the cycloisomerization process. The use of robust catalysts and optimized reaction conditions ensures the efficient production of the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the exocyclic double bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted bicyclo[2.2.1]heptanes, oxygenated derivatives, and reduced bicyclic compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane has several scientific research applications:
Mécanisme D'action
The mechanism by which 7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane exerts its effects involves its ability to undergo ring-opening reactions. The release of cyclopropyl ring strain provides a thermodynamic driving force, while the double bond within the skeleton offers a kinetic opportunity for coordination to metal species. This coordination can initiate various transformations, leading to the formation of new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a scaffold in drug design.
1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol: A sesquiterpenoid with applications in natural product synthesis.
Norbornene: Widely used in polymer chemistry and as a monomer in the production of specialty polymers.
Uniqueness
7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of an exocyclic double bond. This structural feature imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Numéro CAS |
195063-40-2 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
7-(4-methylpent-4-enylidene)-2,3-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H16O2/c1-8(2)4-3-5-9-10-6-7-11(9)13-12-10/h5,10-11H,1,3-4,6-7H2,2H3 |
Clé InChI |
XDGXSYUXBILJQW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCC=C1C2CCC1OO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)

methanone](/img/structure/B12577317.png)
![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)

![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)

![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)
![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)
![(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane](/img/structure/B12577339.png)

![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)
